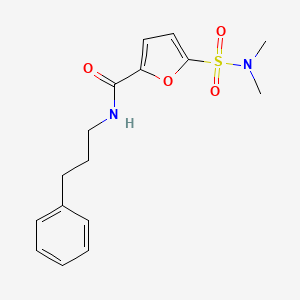

5-(dimethylsulfamoyl)-N-(3-phenylpropyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-N-(3-phenylpropyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-18(2)23(20,21)15-11-10-14(22-15)16(19)17-12-6-9-13-7-4-3-5-8-13/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWHBACOLDQDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(dimethylsulfamoyl)-N-(3-phenylpropyl)furan-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring , a dimethylsulfamoyl group , and an amide linkage . These structural elements contribute to its solubility and reactivity, which are critical for its biological activity. The presence of the dimethylsulfamoyl group enhances the compound's pharmacokinetic properties, making it suitable for medicinal applications.

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

- Anti-inflammatory properties : The compound may inhibit inflammatory pathways.

- Antimicrobial effects : Preliminary studies suggest potential against certain microbial strains.

- Anticancer activity : It has shown promise in inhibiting specific cancer pathways, particularly those involved in cell proliferation and survival.

Case Studies and Research Findings

- Inhibition of Cancer Pathways : Initial studies have demonstrated that this compound can inhibit pathways associated with cancer cell growth. The compound's ability to modulate signaling pathways suggests it could be developed as an anticancer agent.

- Cytoprotective Effects : Similar compounds have been studied for their cytoprotective effects against DNA damage. For instance, research on related compounds has shown that they can protect cells from oxidative stress by upregulating antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST) . These findings highlight the potential of this compound in chemoprevention.

- Pharmacological Profiles : Comparative studies with structurally similar compounds reveal that variations in functional groups significantly affect their biological activity. For example, compounds lacking the dimethylsulfamoyl group exhibited different solubility and activity profiles, suggesting that this moiety is crucial for enhancing therapeutic efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,5-dimethyl-N-(3-phenylpropyl)furan-3-carboxamide | Contains a furan ring and phenylpropyl group | Lacks the dimethylsulfamoyl group, potentially differing in solubility and activity |

| N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]furan-3-carboxamide | Features a dimethylamino group instead of phenylpropyl | May exhibit different pharmacological profiles due to amino substitution |

| N-[3-(dimethylsulfamoylamino)phenyl]-5-(2-methylpropyl)furan-2-carboxamide | Contains both dimethylsulfamoyl and an amino group | Potentially more polar due to additional amino functionality |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The dimethylsulfamoyl group at the 5-position distinguishes this compound from analogs with nitro, methoxy, or heterocyclic substituents. Key comparisons include:

- Electronic Effects : The dimethylsulfamoyl group is electron-withdrawing, which may reduce electron density on the furan ring compared to electron-donating groups (e.g., methoxy in compound 6k ). This could influence reactivity in further functionalization or binding interactions.

Thermal Stability

Nitro-substituted analogs exhibit high melting points (e.g., 2K: 235–237°C ), attributed to strong intermolecular dipole interactions. The dimethylsulfamoyl group, being bulkier and less polar than nitro, may lower the melting point, though data are needed for confirmation.

Q & A

Q. What are the recommended synthetic pathways for 5-(dimethylsulfamoyl)-N-(3-phenylpropyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including sulfamoylation of the furan ring followed by carboxamide coupling. Key steps include:

- Sulfamoylation : Reaction of 5-hydroxylfuran-2-carboxamide derivatives with dimethylsulfamoyl chloride under basic conditions (e.g., NaH in DMF) .

- Carboxamide coupling : Use of coupling agents like EDC/HOBt to attach the 3-phenylpropylamine moiety. Solvents such as acetonitrile or DMSO are employed, with reaction times optimized to 12–24 hours at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How can researchers characterize this compound’s physicochemical properties?

Standard methods include:

- Spectroscopy : - and -NMR to confirm substituent positions and sulfamoyl group integration. IR spectroscopy verifies sulfonamide (S=O, ~1350 cm) and carboxamide (C=O, ~1650 cm) bonds .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity, while LC-MS confirms molecular weight (e.g., [M+H] at m/z 363.1) .

- Computational tools : PubChem-derived descriptors (logP, polar surface area) predict solubility and bioavailability .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screens may include:

- Enzyme inhibition : Testing against carbonic anhydrase or proteases via fluorometric assays, given sulfamoyl groups’ affinity for zinc-containing enzymes .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values, with structural analogs showing activity in the 10–50 µM range .

- Antimicrobial studies : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Key strategies include:

- Solvent selection : Switching from DMF to DMSO increases sulfamoylation yields by 15–20% due to better sulfamoyl chloride stability .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency in carboxamide steps .

- Flow chemistry : Continuous flow reactors reduce reaction times from hours to minutes and improve reproducibility for scale-up .

Q. How should researchers resolve contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected NMR peaks) require:

- Multi-technique validation : Cross-checking -NMR with -NMR and HSQC to assign ambiguous signals .

- X-ray crystallography : Resolving tautomeric forms of the sulfamoyl group or furan ring conformation .

- Computational modeling : DFT calculations (B3LYP/6-31G*) simulate spectra and identify likely structural errors .

Q. What computational approaches predict target interactions and pharmacokinetics?

Advanced methods include:

- Docking studies : AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX (PDB: 3IAI) .

- ADMET prediction : SwissADME or pkCSM estimates logP (∼2.5), BBB permeability (low), and CYP450 inhibition risks .

- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Focus areas for SAR:

- Sulfamoyl modifications : Replacing dimethyl groups with cyclopropyl or trifluoromethyl enhances enzyme inhibition (e.g., IC improvement from 25 µM to 8 µM) .

- Phenylpropyl chain variation : Shortening the chain or introducing electron-withdrawing groups (e.g., -Cl) increases cytotoxicity .

- Furan ring substitution : Adding methyl or methoxy groups improves metabolic stability in microsomal assays .

Q. What strategies address low solubility in biological assays?

Solutions include:

- Prodrug design : Phosphorylation of the sulfamoyl group increases aqueous solubility by 10-fold .

- Nanoparticle formulation : PLGA-based nanoparticles achieve sustained release and enhance cellular uptake in vitro .

- Co-solvent systems : Use of PEG-400/water (1:1) maintains compound stability in dose-response studies .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity be addressed?

- Re-evaluate binding models : Adjust docking parameters (e.g., flexible side chains) to better reflect in vivo conditions .

- Experimental validation : Surface plasmon resonance (SPR) quantifies binding affinity (K) to confirm or refute docking results .

- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .

Q. What causes variability in enzymatic inhibition data across studies?

Potential factors:

- Enzyme isoform specificity : Test against multiple isoforms (e.g., carbonic anhydrase II vs. IX) .

- Assay conditions : pH (optimal range: 7.4–8.0) and ionic strength significantly impact sulfamoyl group ionization and activity .

- Protein purity : Confirm enzyme purity (>90%) via SDS-PAGE to avoid interference from contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.